molecular formula C6H3FLiNO2 B1592835 Lithium 3-fluoropyridine-2-carboxylate CAS No. 603310-20-9

Lithium 3-fluoropyridine-2-carboxylate

Cat. No. B1592835
M. Wt: 147.1 g/mol
InChI Key: POYLONJDIWUFHZ-UHFFFAOYSA-M
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Description

Lithium 3-fluoropyridine-2-carboxylate is a chemical compound used in scientific research for its potential therapeutic effects. This compound is a derivative of lithium, a metal that has been used for centuries to treat various ailments. Lithium 3-fluoropyridine-2-carboxylate is a promising candidate for the treatment of neurological disorders such as bipolar disorder and Alzheimer's disease. In

Scientific Research Applications

Organic Chemistry

  • Application : Lithium 3-fluoropyridine-2-carboxylate is used as a reagent in organic synthesis .
  • Method of Application : The compound can be regioselectively lithiated on C-2 or C-4 . This means that the lithium atom can be selectively added to either the 2nd or 4th carbon atom of the 3-fluoropyridine ring, which can then be used to introduce other functional groups at these positions.
  • Results : The ability to selectively lithiate this compound at different positions allows for the synthesis of a variety of different organic compounds, depending on the subsequent reactions that are carried out .

Pharmaceutical Research

  • Application : Lithium 3-fluoropyridine-2-carboxylate can be used as a building block in the synthesis of pharmaceutical compounds .
  • Results : The use of Lithium 3-fluoropyridine-2-carboxylate in pharmaceutical research can lead to the development of new drugs with improved properties .

Agricultural Research

  • Application : Fluoropyridines, including Lithium 3-fluoropyridine-2-carboxylate, can be used in the development of new agricultural products .
  • Results : The use of Lithium 3-fluoropyridine-2-carboxylate in agricultural research can lead to the development of new products with improved properties .

Material Science

  • Application : Lithium 3-fluoropyridine-2-carboxylate can be used in the development of new materials .
  • Results : The use of Lithium 3-fluoropyridine-2-carboxylate in material science research can lead to the development of new materials with improved properties .

Energy Storage

  • Application : Lithium 3-fluoropyridine-2-carboxylate can be used in the development of high energy density lithium metal batteries (LMBs) with high cycling stability .
  • Method of Application : The specific methods of application would depend on the particular energy storage device being developed .
  • Results : The use of Lithium 3-fluoropyridine-2-carboxylate in energy storage research can lead to the development of new energy storage devices with improved properties .

properties

IUPAC Name

lithium;3-fluoropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO2.Li/c7-4-2-1-3-8-5(4)6(9)10;/h1-3H,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYLONJDIWUFHZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC(=C(N=C1)C(=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FLiNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635422
Record name Lithium 3-fluoropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium 3-fluoropyridine-2-carboxylate

CAS RN

603310-20-9
Record name Lithium 3-fluoropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium 3-fluoropyridine-2-carboxylate
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Synthesis routes and methods

Procedure details

240 mL of Methyl t-butyl ether (MTBE) and 18.55 mL of N,N,N′,N′-tetramethylethylenediamine (TMEDA) are taken in a reaction flask under nitrogen atmosphere and cooled to −70° C. to −60° C. To the cooled mass, 80 mL of n-BuLi (1.6 M in hexane) was added dropwise with stirring. Temperature of the reaction mixture (RM) was maintained at −70° C. to −60° C. for 1 hour. The RM was cooled to −75° C., then 10 g of 3-fluoropyridine (in 10 mL of MTBE) was added dropwise while maintaining the temperature in the range of −75° C. to −70° C. The RM was stirred at the same temperature for 4 hours. Meanwhile, in another reaction flask, 100 mL of tetrahydrofuran (THF) was taken and cooled to −70° C. followed by bubbling of CO2 gas for 1 hour. To this solution, lithiated 3-fluoropyridine solution (mixture of 3-fluoropyridine+n-BuLi+TMEDA in MTBE) was added dropwise using cannula maintaining the reaction temperature below −70° C. (−70° C. to −60° C.). Bubbling of CO2 gas was continued for another hour and then the reaction temperature was slowly brought to +30° C. The resulting solid was filtered, dried and washed with 100 mL of 1:1 THF:MTBE, then vacuum dried at 45° C., resulting in 14.5 g of the titled compound.
Quantity
240 mL
Type
reactant
Reaction Step One
Quantity
18.55 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium 3-fluoropyridine-2-carboxylate
Reactant of Route 2
Lithium 3-fluoropyridine-2-carboxylate
Reactant of Route 3
Lithium 3-fluoropyridine-2-carboxylate
Reactant of Route 4
Lithium 3-fluoropyridine-2-carboxylate
Reactant of Route 5
Lithium 3-fluoropyridine-2-carboxylate
Reactant of Route 6
Lithium 3-fluoropyridine-2-carboxylate

Citations

For This Compound
4
Citations
KM Emerson, RD Wilson, MS Ashwood… - Synthetic …, 2003 - Taylor & Francis
… A practical and efficient method for the preparation of lithium 3-fluoropyridine-2-carboxylate … that these solids were a mixture of the desired lithium 3-fluoropyridine-2-carboxylate (2), 3-…
Number of citations: 1 www.tandfonline.com
MS Ashwood, RJ Alabaster, IF Cottrell… - … process research & …, 2004 - ACS Publications
… Lithium 3-fluoropyridine-2-carboxylate (7, 0.103 kg) was obtained as a crystalline white solid in 85% yield, >99% pure containing <0.5% 4-regioisomer 8. H NMR (DMSO-d 6 , δ) 8.12 (dt…
Number of citations: 22 pubs.acs.org
K Laqua, M Klemm, M Richard-Greenblatt… - Bioorganic & Medicinal …, 2018 - Elsevier
… The lithium 3-fluoropyridine-2-carboxylate (120 mg, 0.85 mmol) was dissolved in water. The … The lithium 3-fluoropyridine-2-carboxylate (200 mg, 1.36 mmol) was dissolved in water. The …
Number of citations: 3 www.sciencedirect.com
B BLOCKS - Med. Chem, 2002 - Citeseer
THE NEGISHI COUPLING: AN UPDATE Page 1 VOL. 38, NO. 3 • 2005 Enantiopure Sulfoxides and Sulfinamides THE NEGISHI COUPLING: AN UPDATE Palladium-Catalyzed …
Number of citations: 2 citeseerx.ist.psu.edu

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